molecular formula C16H18N2O B14659820 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile CAS No. 51597-35-4

1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14659820
CAS No.: 51597-35-4
M. Wt: 254.33 g/mol
InChI Key: PVXZMMMKJVKQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, a phenyl group, and a carbonitrile group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. Another approach is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . Additionally, the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also employed .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction temperatures plays a crucial role in the efficiency of the synthesis. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as sodium L-ascorbate and CuBr are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the nitrogen atom in the pyrrole ring, electrophilic substitution reactions are common. These reactions involve the replacement of a hydrogen atom with an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Nucleophilic Substitution: The presence of the methoxy and carbonitrile groups allows for nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as halogens, nitro groups, and acyl groups.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and carbonitrile groups, along with the tert-butyl and phenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51597-35-4

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-tert-butyl-4-methoxy-2-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C16H18N2O/c1-16(2,3)18-11-14(19-4)13(10-17)15(18)12-8-6-5-7-9-12/h5-9,11H,1-4H3

InChI Key

PVXZMMMKJVKQJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.